N,N-dimethyl-1H-indole-2-carboxamide
Overview
Description
N,N-dimethyl-1H-indole-2-carboxamide is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a dimethylamino group attached to the indole ring, specifically at the 2-carboxamide position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
N,N-dimethyl-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The presence of the carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the activity of these enzymes and proteins , leading to various biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 188231 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given the broad range of biological activities of indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to have diverse biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1H-indole-2-carboxamide typically involves the reaction of indole-2-carboxylic acid with dimethylamine. One common method includes the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt . The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives .
Scientific Research Applications
N,N-dimethyl-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1H-indole-3-carboxamide
- N,N-diethyl-1H-indole-2-carboxamide
- N,N-diethyl-1H-indole-3-carboxamide
Uniqueness
N,N-dimethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Biological Activity
N,N-Dimethyl-1H-indole-2-carboxamide, a derivative of indole, has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antiviral, anticancer, and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure : this compound features a carboxamide group attached to an indole ring, which is essential for its biological interactions. The presence of this moiety enables the formation of hydrogen bonds with various enzymes and proteins, facilitating its biological effects.
Mechanism of Action : The compound acts primarily through:
- Enzyme Inhibition : It inhibits key enzymes involved in cellular processes, which is crucial for its anticancer and antimicrobial properties.
- Cell Signaling Modulation : It may alter signaling pathways by interacting with receptors and other cellular proteins .
2.1 Anticancer Activity
This compound has shown significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer (MCF-7) : Compounds similar to this compound demonstrated GI50 values ranging from 0.95 µM to 1.50 µM, indicating strong antiproliferative activity .
- Mechanistic Studies : These compounds have been identified as multi-targeted kinase inhibitors, effectively suppressing cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR) activities, leading to apoptosis through caspase activation .
2.2 Antimicrobial Activity
The compound exhibits notable antimicrobial properties:
- Mycobacterium tuberculosis : It has been reported to have a minimum inhibitory concentration (MIC) as low as 0.012 µM against drug-resistant strains, highlighting its potential as an antitubercular agent .
- Broad Spectrum : Other studies have indicated effectiveness against various bacterial strains without significant cytotoxicity to human cells, making it a promising candidate for further development in treating infections .
2.3 Antiviral Activity
Research indicates that indole derivatives can inhibit viral replication:
- Alphavirus Inhibition : A series of indole-2-carboxamides, including N,N-dimethyl derivatives, were found to confer protection against neurotropic alphaviruses in animal models, showing up to a 40-fold increase in potency compared to earlier compounds .
3. Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Molecular Weight : The compound has a molecular weight of approximately 188.23 g/mol.
- Bioavailability : Preliminary studies suggest favorable pharmacokinetic profiles with good plasma exposure and brain penetration capabilities .
4. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Modification | Effect on Activity |
---|---|
N-Methyl Group | Maintains activity without significant loss in potency |
Substituents on Indole Ring | Variations can enhance or reduce efficacy against specific targets |
5. Case Studies and Research Findings
Several studies have explored the biological activity of N,N-dimethyl derivatives:
- Anticancer Efficacy : A study reported that derivatives showed significant inhibition of cancer cell proliferation with minimal toxicity towards normal cells .
- Antitubercular Properties : Another research highlighted the compound's effectiveness against multiple strains of Mycobacterium tuberculosis, emphasizing its potential in treating multidrug-resistant tuberculosis .
- Neuroprotective Effects : In vivo studies demonstrated protective effects against viral infections in mouse models, suggesting potential applications in neuroprotection .
Properties
IUPAC Name |
N,N-dimethyl-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVIZFVTRRWODF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324181 | |
Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-14-0 | |
Record name | NSC405973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dimethyl-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90324181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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